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molecular formula C23H42N2O4 B8333417 Bis(2,2,6,6-tetramethylpiperidin-4-yl) pentanedioate CAS No. 67990-74-3

Bis(2,2,6,6-tetramethylpiperidin-4-yl) pentanedioate

Cat. No. B8333417
M. Wt: 410.6 g/mol
InChI Key: YTCAGGVGRNNAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028645

Procedure details

The use of di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate as a light stabilizer for synthetic rubber latices containing TiO2 is suggested in Japanese Patent A-84/53545. The compound is mentioned there, but is not described in detail. Both compounds can be prepared process of U.S. application No. 3,840,494 by transesterifying 4-hydroxy-2,2,6,6-tetramethylpiperidine with a dialkyl succinate or glutarate, respectively. The homologous di-(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate is also mentioned in U.S. application No. 3,840,494. Owing to its low melting point, however, this compound is not very suitable for use as a stabilizer for thermoplastic polymers. In contrast, di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate melts at 118° C. and di-(2,2,6,6-tetramethyl-4-piperidinyl) glutarate melts at 83°-84° C., as a result of which dry mixing with the powdered or granulated thermoplastic polymer is possible.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialkyl succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CC(NC(C1)(C)C)(C)C
Step Three
Name
dialkyl succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)[O-])(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Both compounds can be prepared process of U.S

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
Name
Type
product
Smiles
C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05028645

Procedure details

The use of di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate as a light stabilizer for synthetic rubber latices containing TiO2 is suggested in Japanese Patent A-84/53545. The compound is mentioned there, but is not described in detail. Both compounds can be prepared process of U.S. application No. 3,840,494 by transesterifying 4-hydroxy-2,2,6,6-tetramethylpiperidine with a dialkyl succinate or glutarate, respectively. The homologous di-(1,2,2,6,6-pentamethyl-4-piperidinyl) succinate is also mentioned in U.S. application No. 3,840,494. Owing to its low melting point, however, this compound is not very suitable for use as a stabilizer for thermoplastic polymers. In contrast, di-(2,2,6,6-tetramethyl-4-piperidinyl) succinate melts at 118° C. and di-(2,2,6,6-tetramethyl-4-piperidinyl) glutarate melts at 83°-84° C., as a result of which dry mixing with the powdered or granulated thermoplastic polymer is possible.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialkyl succinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)=[O:5].OC1CC(C)(C)NC(C)(C)C1.C([O-])(=O)CCCC([O-])=O.[C:49]([O:67][CH:68]1[CH2:73][C:72]([CH3:75])([CH3:74])[N:71](C)[C:70]([CH3:78])([CH3:77])[CH2:69]1)(=[O:66])[CH2:50][CH2:51][C:52](OC1CC(C)(C)N(C)C(C)(C)C1)=O>>[C:1]([O:18][CH:19]1[CH2:24][C:23]([CH3:26])([CH3:25])[NH:22][C:21]([CH3:28])([CH3:27])[CH2:20]1)(=[O:17])[CH2:2][CH2:3][C:4]([O:6][CH:7]1[CH2:8][C:9]([CH3:16])([CH3:15])[NH:10][C:11]([CH3:14])([CH3:13])[CH2:12]1)=[O:5].[C:4]([O:6][CH:7]1[CH2:12][C:11]([CH3:14])([CH3:13])[NH:10][C:9]([CH3:16])([CH3:15])[CH2:8]1)(=[O:5])[CH2:52][CH2:51][CH2:50][C:49]([O:67][CH:68]1[CH2:69][C:70]([CH3:77])([CH3:78])[NH:71][C:72]([CH3:74])([CH3:75])[CH2:73]1)=[O:66]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CC(NC(C1)(C)C)(C)C
Step Three
Name
dialkyl succinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)[O-])(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C)(=O)OC1CC(N(C(C1)(C)C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Both compounds can be prepared process of U.S

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C
Name
Type
product
Smiles
C(CCCC(=O)OC1CC(NC(C1)(C)C)(C)C)(=O)OC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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